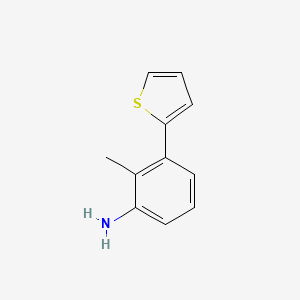
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propan-2-ol
概要
説明
This compound contains a pyrazole group attached to a propan-2-ol group via a single bond, and a tetramethyl dioxaborolane group attached to the pyrazole. Pyrazole is a simple aromatic ring with two nitrogen atoms. Tetramethyl dioxaborolane is a boronic ester, which is often used in Suzuki coupling reactions .
Chemical Reactions Analysis
The boronic ester group (tetramethyl dioxaborolane) can undergo several types of reactions, including coupling reactions with aryl halides . The alcohol group (propan-2-ol) can be deprotonated to form an alkoxide, which can act as a nucleophile in substitution reactions.科学的研究の応用
Synthesis and Characterization
- This compound serves as a raw substitute material for related compounds, demonstrating its potential as a versatile intermediate in chemical syntheses. Studies have involved synthesizing variants and confirming their structures using techniques like FT-IR, NMR, MS spectroscopy, and X-ray diffraction. Density Functional Theory (DFT) calculations are often used to predict and confirm molecular structures (Liao et al., 2022).
Structural Analysis
- The compound, being an organic intermediate with both pyrazole heterocycle and borate functional group, has been a subject of extensive structural analysis. It is typically synthesized through nucleophilic substitution reactions, and its crystal structure is characterized using spectroscopic methods and X-ray diffraction. The molecular structure is often compared using DFT to understand its conformational properties (Yang et al., 2021).
Role in Synthesizing Biologically Active Compounds
- Compounds similar to 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propan-2-ol are key intermediates in the synthesis of various biologically active compounds, such as crizotinib. These compounds are synthesized through multiple steps, starting from different materials, and their structures are confirmed through various spectroscopic techniques (Kong et al., 2016).
Development of Polymer Materials
- Derivatives of this compound have been utilized in the synthesis of deeply colored polymers with specific molecular weights. These polymers, characterized by solubility in organic solvents and distinct color properties, have potential applications in various fields (Welterlich et al., 2012).
Catalytic Applications
- Some derivatives have been employed in catalytic syntheses, such as palladium-catalyzed polycondensation, to create specific molecular structures. These applications highlight the versatility of compounds within this chemical family in facilitating various chemical reactions (Bethel et al., 2012).
Luminescent Properties
- Certain copolymers synthesized from derivatives of this compound exhibit luminescent properties. These copolymers, characterized using various spectroscopic techniques, have potential applications in the field of optoelectronics due to their unique emission properties (Cheon et al., 2005).
作用機序
Target of Action
Compounds with a similar structure, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are known to be used for borylation at the benzylic c-h bond of alkylbenzenes .
Mode of Action
The compound interacts with its targets through a process known as borylation. In the presence of a palladium catalyst, it forms pinacol benzyl boronate . This reaction is part of a larger group of reactions known as Suzuki-Miyaura cross-coupling reactions .
Biochemical Pathways
The compound affects the biochemical pathway of borylation. Borylation is a process where a boron atom is introduced into an organic molecule. This process is often used in organic synthesis and drug discovery. The downstream effects of this pathway can lead to the formation of complex organic compounds .
Result of Action
The result of the compound’s action is the formation of pinacol benzyl boronate . This compound is often used as a building block in organic synthesis and drug discovery.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the presence of a palladium catalyst is necessary for the borylation reaction to occur . Additionally, the compound’s stability can be affected by temperature and pH levels.
特性
IUPAC Name |
1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21BN2O3/c1-9(16)7-15-8-10(6-14-15)13-17-11(2,3)12(4,5)18-13/h6,8-9,16H,7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMQGFBNAKPAMKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

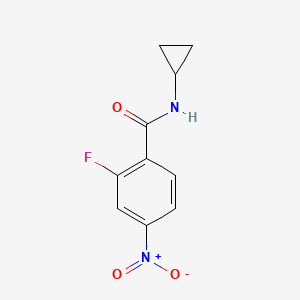
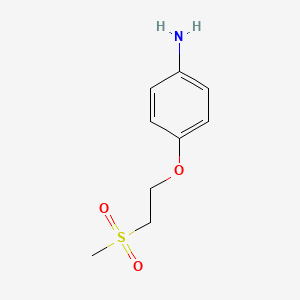
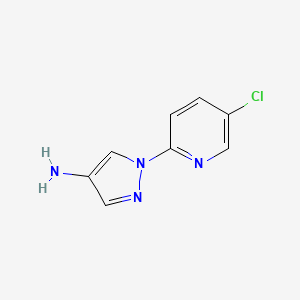

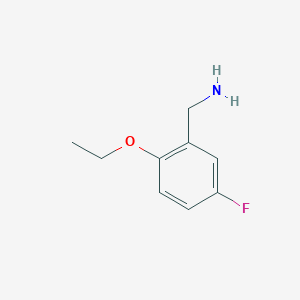
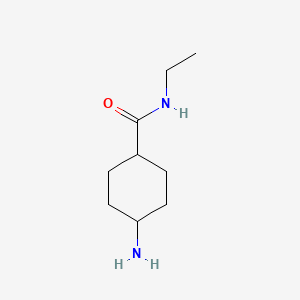
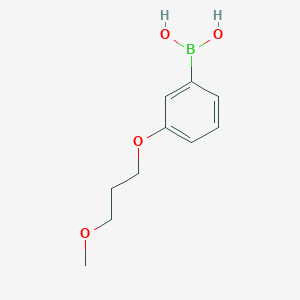
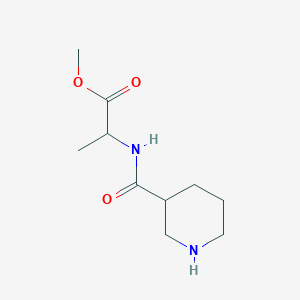
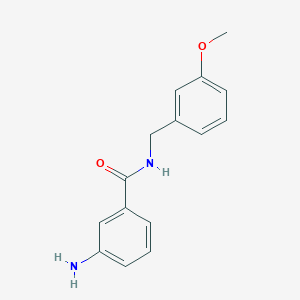

![[4-(3-Fluoro-4-methoxyphenyl)phenyl]methanamine](/img/structure/B1400823.png)

